Inx-SM-56
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Overview
Description
Preparation Methods
The synthesis of INX-SM-56 involves several steps, including the preparation of intermediate compounds and the final conjugation to the antibody. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
INX-SM-56 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents.
Scientific Research Applications
INX-SM-56 has several scientific research applications, including:
Chemistry: Used as a cytotoxin in the synthesis of antibody-agent conjugates.
Biology: Employed in studies involving the V-region Immunoglobulin-containing Suppressor of T cell Activation.
Medicine: Investigated for its potential use in targeted cancer therapies.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of INX-SM-56 involves its role as a cytotoxin in the synthesis of antibody-agent conjugates. The compound targets the V-region Immunoglobulin-containing Suppressor of T cell Activation, leading to the suppression of T cell activation. This mechanism is crucial for its potential use in targeted cancer therapies .
Comparison with Similar Compounds
INX-SM-56 is unique in its specific targeting of the V-region Immunoglobulin-containing Suppressor of T cell Activation. Similar compounds include:
INX-SM-3: Another cytotoxin used in the synthesis of antibody-agent conjugates.
Auristatin: A cytotoxin used in antibody-drug conjugates.
Calicheamicins: Potent cytotoxins used in targeted cancer therapies.
Properties
Molecular Formula |
C32H36N2O6S |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-[2-[(3-aminophenyl)methyl]-1,3-thiazol-5-yl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C32H36N2O6S/c1-30-9-8-20(36)12-18(30)6-7-21-22-13-26-32(25(38)16-35,31(22,2)14-23(37)28(21)30)40-29(39-26)24-15-34-27(41-24)11-17-4-3-5-19(33)10-17/h3-5,8-10,12,15,21-23,26,28-29,35,37H,6-7,11,13-14,16,33H2,1-2H3/t21-,22-,23-,26+,28+,29-,30-,31-,32+/m0/s1 |
InChI Key |
NJJMSRHGOQXBCC-WNDHDDCZSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@H](O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.